molecular formula C34H70O2 B13784060 Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis- CAS No. 67923-79-9

Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-

Cat. No.: B13784060
CAS No.: 67923-79-9
M. Wt: 510.9 g/mol
InChI Key: VZIHSPBCPJODIV-UHFFFAOYSA-N
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Description

Properties

CAS No.

67923-79-9

Molecular Formula

C34H70O2

Molecular Weight

510.9 g/mol

IUPAC Name

11-methyl-1-[2-(11-methyldodecoxy)octan-2-yloxy]dodecane

InChI

InChI=1S/C34H70O2/c1-7-8-9-24-29-34(6,35-30-25-20-16-12-10-14-18-22-27-32(2)3)36-31-26-21-17-13-11-15-19-23-28-33(4)5/h32-33H,7-31H2,1-6H3

InChI Key

VZIHSPBCPJODIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Hydrosilylation and Etherification

  • Catalysts: Platinum-based catalysts supported on molecular sieves have demonstrated high efficiency in catalyzing hydrosilylation reactions that can be adapted to ether bond formation.

  • Procedure: Under inert atmosphere, an organic solvent (e.g., dry cyclohexane) is combined with absolute ethanol and a Pt-loaded Y molecular sieve catalyst. The isotridecane derivative and methylheptylidene precursor are added dropwise. The reaction is maintained at moderate temperatures (around 80 °C) for several hours (typically 5 h). Post-reaction, the solvent and volatiles are removed under reduced pressure, and the catalyst is separated by centrifugation.

  • Outcomes: This method yields high conversion rates (~95%) and product yields (~96%) with stable catalyst recyclability over multiple uses.

Friedel–Crafts Alkylation and Acylation

  • Catalysts: Aluminum-based Lewis acids such as triethylaluminum dichloride (Et3Al2Cl3) or ethylaluminum dichloride (EtAlCl2) facilitate electrophilic substitution reactions that can form ether linkages indirectly via alkylation of aromatic or aliphatic hydroxyl groups.

  • Conditions: Reactions are typically conducted under anhydrous conditions at controlled temperatures to avoid side reactions. The presence of a quaternary carbon center in the polyol moiety (such as methylheptylidene) enhances selectivity.

  • Applications: While more common in aromatic systems, modified Friedel–Crafts conditions can be adapted for aliphatic ether synthesis.

Experimental Data and Reaction Conditions

Parameter Typical Conditions Notes
Solvent Dry cyclohexane, absolute ethanol Ensures anhydrous environment
Catalyst Pt-loaded Y molecular sieve Prepared by roasting, pH adjustment, and chloroplatinic acid impregnation
Temperature 80 °C Maintained for 5 hours
Atmosphere Inert gas (e.g., nitrogen) Prevents oxidation and side reactions
Reactant Molar Ratios Tetramethyldisiloxane : 4-vinyl-1,2-epoxycyclohexene = 1:2 Analogous to bis-ether formation
Yield ~96.6% High yield with stable catalyst reuse
Conversion Rate ~95.4% Efficient active hydrogen conversion

Catalyst Preparation Protocol (Pt/Y Molecular Sieve)

  • Roasting: The Y molecular sieve is roasted at 500 °C for 6 hours to activate the surface.

  • pH Adjustment: The roasted sieve is suspended in water, with pH adjusted to ~5.5, stirred for 2 days, filtered, dried, and ground.

  • Impregnation: Chloroplatinic acid solution diluted in ethanol is mixed with the sieve powder under reflux, with pH adjusted to ~6.5.

  • Deposition: The mixture is refluxed for 16 hours, filtered, washed to remove chloride ions, dried under vacuum at 70 °C, and roasted at 400 °C for 4 hours to yield the catalyst.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Hydrogen NMR confirms the formation of ether linkages and the integrity of the methylheptylidene moiety.

  • Infrared Spectroscopy (IR): Characteristic ether C–O–C stretching vibrations are observed, confirming the bis-ether structure.

  • Catalyst Stability: Repeated catalytic cycles show minimal loss of activity after five uses, indicating robust catalyst performance.

Summary and Recommendations

The preparation of isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis- is best achieved via catalytic etherification under inert atmosphere using Pt-loaded Y molecular sieve catalysts. This method offers high yields, reproducibility, and catalyst recyclability. Alternative synthetic routes involving Friedel–Crafts alkylation or Schiff base intermediates may be adapted depending on precursor availability and desired purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aliphatic Acetal Class

Butane, 1,1'-[Methylenebis(oxy)]bis- (CAS 2568-90-3)
  • Molecular Formula : C₅H₁₀O₂
  • Structure : Two butane chains connected by a methylene bis(oxy) group.
  • Key Differences : Shorter carbon chains (C₄ vs. C₁₃) and absence of branching/unsaturation in the central bridge.
  • Toxicity: Used as a read-across analog for genotoxicity assessments of acetals due to shared functional groups .
Hexane, 1,1'-[Methylenebis(oxy)]bis- (CAS 505-65-7)
  • Molecular Formula : C₈H₁₆O₂
  • Structure : Hexane chains linked by a methylene bis(oxy) group.
  • Key Differences : Longer than butane analog but shorter than isotridecane derivative. Lacks the dimethyl-octenylidene moiety, impacting steric hindrance and solubility .
Propane, 1,1'-[Ethylidenebis(oxy)]bis- (CAS 105-82-8)
  • Molecular Formula : C₈H₁₈O₂
  • Structure : Propane chains connected by an ethylidene bis(oxy) group.
  • Physical Properties : Boiling point = 147°C; Density = 0.841 g/cm³ .
  • Key Differences : Shorter chains (C₃) and saturated central bridge, leading to lower molecular weight and higher volatility compared to the isotridecane compound .

Functional Group Variations

Octadecane, 1,1'-[(1-Methyl-1,2-ethanediyl)bis(oxy)]bis- (CAS 35545-51-8)
  • Molecular Formula : C₃₉H₈₀O₂
  • Structure : Octadecane chains with a methyl-ethanediyl bis(oxy) bridge.
  • Key Differences : Longer alkyl chains (C₁₈ vs. C₁₃) and a saturated, branched bridge. Likely higher viscosity and melting point due to increased chain length .
Bis-(2,2-Dinitropropyl)formal (CAS 5917-61-3)
  • Molecular Formula : C₇H₁₂N₄O₁₀
  • Structure : Nitro-functionalized propane chains linked by a methylene bis(oxy) group.
  • Key Differences: Introduction of nitro groups drastically alters reactivity and density (1.66 g/cm³ vs. ~0.84–0.90 g/cm³ for non-nitro acetals). Used as an explosive, unlike the non-energetic isotridecane compound .

Physicochemical Properties Comparison

Property Isotridecane, 1,1'-[(Methylheptylidene)bis(oxy)]bis- Butane, 1,1'-[Methylenebis(oxy)]bis- Hexane, 1,1'-[Methylenebis(oxy)]bis- Bis-(2,2-Dinitropropyl)formal
Molecular Weight (g/mol) 536.96 118.13 144.21 312.19
Density (g/cm³) ~0.88–0.92 (estimated) 0.89–0.91 0.85–0.88 1.66
Boiling Point (°C) >300 (estimated) ~120–140 ~160–180 452.13
Functional Groups Aliphatic acetal, branched, unsaturated Aliphatic acetal, linear Aliphatic acetal, linear Nitro-functionalized acetal

Toxicity and Regulatory Considerations

  • Isotridecane Derivative: No direct toxicity data available.
  • Butane/Hexane Analogs: Classified as low-toxicity acetals; however, hydrolysis products (e.g., formaldehyde) may pose genotoxic risks .
  • Nitro-Functionalized Acetals : High toxicity due to nitro groups; regulated under explosive and environmental safety guidelines .

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-?

Methodological Answer:
Synthesis optimization requires careful control of:

  • Catalysts : Acidic/basic catalysts (e.g., piperidine) influence reaction rates and regioselectivity. For example, piperidine was used in bis-pyridine derivative synthesis under reflux conditions .
  • Solvent Choice : Polar protic solvents (e.g., ethanol, methanol) stabilize intermediates, while nonpolar solvents may favor different reaction pathways .
  • Temperature : Reflux conditions (e.g., 2–3 hours at 80–100°C) are common for achieving high yields in bis-etherification reactions .
  • Stoichiometry : Molar ratios of reactants (e.g., 1:2 for ketone to diol) must be optimized to minimize side products .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • IR Spectroscopy : Identifies functional groups (e.g., ether C-O-C stretching at ~1100 cm⁻¹) .
    • NMR : ¹H/¹³C NMR confirms connectivity; methylene protons adjacent to oxygen appear as doublets (~δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced: How do reaction kinetics and mechanistic pathways vary under different catalytic conditions?

Methodological Answer:

  • Acidic Catalysts : Protonate carbonyl groups, accelerating nucleophilic attack by alcohols (SN2 mechanism). Kinetic studies in ethanol show pseudo-first-order dependence on ketone concentration .
  • Basic Catalysts (e.g., piperidine): Deprotonate alcohols, favoring alkoxide formation and SN1-like mechanisms. Side reactions (e.g., elimination) may occur at higher temperatures .
  • Contradictions : reports faster kinetics with acidic catalysts, while emphasizes piperidine’s efficiency. Resolution requires controlled studies comparing activation energies under both conditions.

Advanced: What computational approaches are suitable for modeling this compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts optimized geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Basis sets (e.g., B3LYP/6-31G*) model ether linkages and steric effects from methylheptylidene groups .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol vs. methanol) to assess solubility and aggregation behavior .
  • Docking Studies : If applicable, model ligand-receptor interactions (e.g., with cyclam analogs in ) for pharmaceutical or coordination chemistry applications .

Advanced: How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Comparative Analysis : Cross-reference IR/NMR data with structurally similar compounds (e.g., bis-cyclam derivatives in ) to identify shifts caused by substituents .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks in NMR and confirm assignments .
  • Reproducibility Studies : Replicate synthesis under standardized conditions (e.g., 80°C, piperidine catalyst) to isolate batch-specific impurities .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methanol) .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure, as recommended for bis-isocyanate analogs in .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation, similar to bis-ether compounds in .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted diols or ketones .
  • Scalability : Pilot studies in continuous flow reactors improve heat/mass transfer, reducing decomposition risks seen in batch processes .

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